molecular formula C20H25N3O3S B2900066 N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 952981-04-3

N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Katalognummer: B2900066
CAS-Nummer: 952981-04-3
Molekulargewicht: 387.5
InChI-Schlüssel: RKKAZLNHQYZXIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a high-purity chemical compound offered for research and development purposes. This complex molecule features a distinct structure that incorporates a 4-methoxyphenyl group, an ethanediamide (oxalamide) linker, and a piperidine unit substituted with a thiophen-2-ylmethyl moiety. The presence of these functional groups makes it a compound of significant interest in several research areas. It is primarily investigated as a potential pharmacologically active scaffold in medicinal chemistry. The piperidine and thiophene rings are common structural elements in molecules designed for neurological and psychiatric research. Furthermore, the ethanediamide spacer group can facilitate hydrogen bonding, which is crucial for studying molecular recognition and binding interactions with biological targets. This product is strictly for research use by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Eigenschaften

IUPAC Name

N'-(4-methoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-26-17-6-4-16(5-7-17)22-20(25)19(24)21-13-15-8-10-23(11-9-15)14-18-3-2-12-27-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKAZLNHQYZXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a thiophen-2-ylmethyl group through nucleophilic substitution reactions.

    Coupling with 4-Methoxyphenyl Group: The intermediate is then coupled with a 4-methoxyphenyl group using a palladium-catalyzed cross-coupling reaction.

    Amidation Reaction: Finally, the ethanediamide moiety is introduced through an amidation reaction, often using carbodiimide reagents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N’-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of N’-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Core Modifications

  • Target Compound : Contains a thiophen-2-ylmethyl group at the piperidine N1-position and a 4-methoxyphenyl group linked via ethanediamide.
  • Compound 10 (): (R)-N-(1-((5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide. Features a tetrahydronaphthalen-2-ylmethyl group instead of thiophen-2-ylmethyl, with an amino substitution at the 5th position. Demonstrated moderate μ-opioid receptor binding (Ki = 12 nM) .
  • Compound 11 (): Acetamide-substituted tetrahydronaphthalene derivative. Showed improved metabolic stability (t1/2 > 60 min in human liver microsomes) compared to amino-substituted analogs .

Structural Impact :

  • Thiophene vs. Tetrahydronaphthalene: The thiophene’s smaller aromatic system may reduce hydrophobic interactions but enhance π-stacking with receptor residues.
  • 4-Methoxyphenyl vs.

Functional Group Variations

  • Compound 34 (): N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide. Replaces the ethanediamide linker with a propionamide group and introduces a chloro substituent. Exhibited higher δ-opioid receptor selectivity (δ/μ = 8.5) compared to non-halogenated analogs .
  • W-15 () : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide. A 2-piperidinylidene core with a sulfonamide linker showed negligible opioid activity, highlighting the critical role of the 4-piperidinyl position for receptor engagement .

Pharmacokinetic and Metabolic Comparisons

Microsomal Stability

  • Compound 11 () : t1/2 > 60 min in human liver microsomes, attributed to acetamide substitution reducing oxidative metabolism .
  • Compound 17 () : (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide. Demonstrated moderate stability (t1/2 = 45 min) due to the naphthalene group’s susceptibility to CYP450 oxidation .

Inference for Target Compound :
The ethanediamide linker and thiophene moiety may improve metabolic stability compared to propionamide or naphthalene-containing analogs, though experimental validation is required.

Key Reactions

  • Target Compound : Likely synthesized via reductive amination (for piperidine-thiophene linkage) followed by amide coupling (for ethanediamide formation), analogous to methods in and .
  • Compound 20-21 () : Hydroxy-substituted analogs required tetrahydropyran (THP) protection-deprotection steps, increasing synthetic complexity .

Yield Optimization

  • Compound 12 () : Achieved 69% yield via acetylation of amine intermediates under mild conditions .
  • Compound 31 () : N-(1-benzylpiperidin-4-yl)-N-(4-chloro-3-methoxyphenyl)propionamide synthesized in 63% yield using sodium triacetoxyborohydride-mediated reductive amination .

Comparative Data Table

Compound Name Core Structure Key Substituents Opioid Receptor Binding (Ki, nM) Metabolic Stability (t1/2, min)
Target Compound 4-Anilidopiperidine Thiophen-2-ylmethyl, 4-MeOPh Not reported Not reported
Compound 10 () 4-Anilidopiperidine Tetrahydronaphthalen-2-ylmethyl μ: 12, δ: 95 30 (Human liver microsomes)
Compound 34 () 4-Anilidopiperidine 4-Cl-3-MeOPh μ: 18, δ: 2.1 45
W-15 () 2-Piperidinylidene 2-Phenylethyl, 4-Cl-PhSO2 Inactive Not reported

Biologische Aktivität

N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H24N2O Molecular Weight 288 40 g mol \text{C}_{18}\text{H}_{24}\text{N}_2\text{O}\quad \text{ Molecular Weight 288 40 g mol }

This structure incorporates a piperidine ring, a methoxyphenyl group, and a thiophene moiety, which are significant for its biological interactions.

The biological activity of N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine and serotonin receptors. Research indicates that compounds with similar structural features often exhibit affinity for these receptors, influencing neurochemical pathways related to mood regulation and pain perception.

Affinity Studies

Recent studies have demonstrated that related compounds exhibit varying affinities for dopamine D2 receptors. For example, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine showed a Ki value of 54 nM, indicating significant receptor binding affinity . Although specific data for N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is limited, it is reasonable to hypothesize similar activity due to structural similarities.

Neuroprotective Effects

In vivo studies have shown that compounds with similar structures can exhibit neuroprotective properties. For instance, a related compound was tested for anti-ischaemic activity and demonstrated significant efficacy in prolonging survival time in mice subjected to acute cerebral ischaemia . This suggests potential applications in neurodegenerative diseases or conditions involving oxidative stress.

Case Studies

  • Neuroprotective Activity : In a study involving bilateral common carotid artery occlusion in mice, a compound structurally similar to N'-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide was found to significantly reduce mortality rates and improve survival times across all tested doses .
  • Dopaminergic Activity : A series of piperazine derivatives were synthesized and evaluated for their affinity towards D2 DAR. The findings indicated that modifications in the piperidine structure could enhance receptor binding, which may also apply to the target compound .

Summary of Biological Activities

Activity Description
Dopamine Receptor Binding Potential affinity based on structural similarity; specific Ki values not yet established.
Neuroprotection Exhibits protective effects against ischemic damage in animal models; further studies needed.
Pain Modulation Hypothetical involvement in pain pathways due to receptor interactions; requires more research.

Q & A

Q. Basic Research Focus

  • High-Performance Liquid Chromatography (HPLC) : Resolves closely eluting impurities using C18 columns with acetonitrile/water gradients .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit solubility differences .
  • Flash Column Chromatography : Use silica gel with ethyl acetate:hexane (3:7) for intermediate purification .
    Data Table :
TechniquePurity AchievedKey Reference
HPLC≥95%
Recrystallization90–92%

How can contradictory results in receptor-binding assays across different biological systems be resolved?

Advanced Research Focus
Contradictions may arise from assay-specific conditions (e.g., pH, co-factors). Mitigation strategies:

  • Orthogonal Assays : Compare radioligand binding (e.g., [³H]-labeled analogs) with functional assays (e.g., cAMP modulation) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to distinguish true affinity from assay artifacts .
  • Cryo-EM Studies : Resolve structural interactions between the compound and targets (e.g., GPCRs) to validate binding modes .

What methodologies are recommended for establishing structure-activity relationships (SAR) of thiophene-ring substitutions?

Q. Advanced Research Focus

  • Systematic Substitution : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups at the thiophene 5-position .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict interactions with hydrophobic pockets (e.g., opioid receptors) .
  • In Vitro Screening : Test analogs in radioligand displacement assays (IC50 values) and functional GTPγS binding for efficacy .
    Data Table :
SubstituentBinding Affinity (IC50, nM)Functional Activity
Thiophene-2-yl12.3 ± 1.5Full agonist
5-Cl-Thiophene8.7 ± 0.9Partial agonist

Which advanced spectroscopic methods confirm the compound’s structural integrity and stereochemistry?

Q. Advanced Research Focus

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, confirming amide connectivity and piperidine-thiophene spatial arrangement .
  • X-ray Crystallography : Resolves absolute configuration, critical for chiral centers in the piperidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₄N₂O₃S) with <2 ppm error .

What in vitro assays are suitable for initial screening of its biological activity?

Q. Basic Research Focus

  • Radioligand Displacement : Test affinity for serotonin (5-HT2A) or opioid receptors using [³H]-ketanserin or [³H]-naloxone .
  • Enzyme Inhibition Assays : Measure IC50 against acetylcholinesterase or monoamine oxidases .
  • Cellular Viability (MTT Assay) : Screen for cytotoxicity in HEK293 or SH-SY5Y cell lines .

How can metabolic instability observed in pharmacokinetic studies be addressed?

Q. Advanced Research Focus

  • In Vitro Microsomal Assays : Identify metabolic hotspots (e.g., piperidine N-demethylation) using human liver microsomes .
  • Prodrug Design : Introduce ester moieties at labile sites to enhance stability, as seen in morpholine-based analogs .
  • Stability-Optimized Formulations : Use cyclodextrin complexes to protect against hydrolytic degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.